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Compound of Interest

(4-Isobutyl-piperazin-1-yl)-oxo-
Compound Name: o
acetic acid

Cat. No.: B1586093

In the landscape of modern drug discovery and development, the exploration of novel chemical
entities is paramount. This guide provides a comprehensive, research-grade framework for the
synthesis, purification, and detailed characterization of (4-isobutylpiperazin-1-yl)(oxo)acetic
acid, a molecule of interest due to its piperazine core—a scaffold prevalent in numerous FDA-
approved pharmaceuticals. As this compound is not extensively documented in publicly
available literature, this document serves as both a practical manual and a strategic blueprint
for its investigation. The methodologies outlined herein are grounded in established principles
of organic chemistry and analytical science, ensuring a robust and reproducible approach for
researchers and scientists in the field.

Molecular Overview and Strategic Importance

(4-isobutylpiperazin-1-yl)(oxo)acetic acid is a derivative of piperazine, featuring an isobutyl
group at the N4 position and an oxoacetic acid moiety at the N1 position. The structural
combination of a basic piperazine ring and an acidic carboxyl group suggests a zwitterionic
character at physiological pH, which can have significant implications for its pharmacokinetic
and pharmacodynamic properties. The isobutyl group introduces lipophilicity, potentially
influencing membrane permeability and target engagement.

Predicted Physicochemical Properties

A preliminary in silico analysis provides a foundational understanding of the molecule's
characteristics.
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Significance in Drug

Property Predicted Value
Development
Defines the elemental
Molecular Formula C10H18N203 N
composition.
_ Influences diffusion and
Molecular Weight 214.26 g/mol

transport properties.

o ] Governs ionization state,
Acidic pKa: ~2.5-3.5; Basic N
pKa solubility, and receptor
pKa: ~7.5-8.5 ) )
interaction.

Indicates lipophilicity and

cLogP ~0.5-15 potential for blood-brain barrier
penetration.

Topological Polar Surface Area 619 A2 Affects membrane permeability

(TPSA) ' and oral bioavailability.
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Caption: Proposed four-step synthesis of the target compound.
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Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-4-isobutylpiperazine

e To a solution of 1-Boc-piperazine (1.0 eq) in anhydrous dimethylformamide (DMF), add
sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

e Stir the mixture at 0 °C for 30 minutes.
e Add 1-bromo-2-methylpropane (1.2 eq) dropwise.
 Allow the reaction to warm to room temperature and stir for 16 hours.

e Quench the reaction with saturated aqueous ammonium chloride solution and extract with
ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in
vacuo.

» Purify the crude product by flash column chromatography.

Step 2: Synthesis of 1-Isobutylpiperazine

Dissolve 1-Boc-4-isobutylpiperazine (1.0 eq) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

Stir the reaction at room temperature for 4 hours.

Concentrate the mixture in vacuo.

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Step 3: Synthesis of Ethyl (4-isobutylpiperazin-1-yl)(oxo)acetate

» Dissolve 1-isobutylpiperazine (1.0 eq) and triethylamine (1.5 eq) in DCM.
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Cool the mixture to 0 °C and add ethyl oxalyl chloride (1.1 eq) dropwise.

Stir at room temperature for 2 hours.

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Purify by flash column chromatography.

Step 4: Synthesis of (4-isobutylpiperazin-1-yl)(oxo)acetic acid

o Dissolve the ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
e Add lithium hydroxide (2.0 eq).

 Stir the reaction at room temperature for 6 hours.

 Acidify the mixture to pH 3-4 with 1M HCI.

o Extract with ethyl acetate.

o Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final
product.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity
assessment of the final compound.

Spectroscopic Analysis
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Technique

Expected Observations

Purpose

1H NMR

Signals corresponding to the
isobutyl group (doublet and
multiplet), piperazine ring
protons (multiplets), and
potentially a broad singlet for

the carboxylic acid proton.

Confirms the proton framework

of the molecule.

13C NMR

Resonances for the carbonyl
carbons of the oxoacetic acid
moiety, carbons of the
piperazine ring, and the

isobutyl group.

Elucidates the carbon

skeleton.

FTIR

Characteristic peaks for C=0
stretching (amide and
carboxylic acid), C-N
stretching, and O-H stretching
(broad).

Identifies key functional

groups.

Mass Spec (ESI+)

A prominent ion corresponding
to [M+H]* at m/z 215.13.

Confirms the molecular weight.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

e Column: C18 reverse-phase column.

» Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic

acid).

e Detection: UV at 210 nm.

o Expected Result: A single major peak with >95% purity.
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Hypothetical Biological Context: A Glimpse into
Potential Applications

The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for
its interaction with a variety of biological targets, particularly G-protein coupled receptors
(GPCRs) and ion channels. The presence of the isobutyl group and the oxoacetic acid moiety
in (4-isobutylpiperazin-1-yl)(oxo)acetic acid suggests potential for novel pharmacological

activities.

Postulated Mechanism of Action

One hypothetical avenue of exploration is its potential as a modulator of neurotransmitter
systems. For instance, many piperazine-containing drugs exhibit affinity for serotonin or

dopamine receptors.
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Caption: Hypothetical modulation of a synaptic signaling pathway.
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Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, framework for the synthesis and
characterization of (4-isobutylpiperazin-1-yl)(oxo)acetic acid. The successful execution of the
outlined protocols will yield a well-characterized compound ready for further investigation.
Future work should focus on in vitro screening against a panel of relevant biological targets to
elucidate its pharmacological profile, followed by in vivo studies to assess its therapeutic
potential. The insights gained from such studies will be instrumental in determining the future
trajectory of this novel chemical entity in the drug discovery pipeline.

References

o General Principles of Piperazine Synthesis: For foundational knowledge on the alkylation
and acylation of piperazine derivatives, refer to standard organic chemistry textbooks such
as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."

o Boc-Protection and Deprotection Strategies: Detailed protocols and reaction conditions for
using the tert-butyloxycarbonyl (Boc) protecting group can be found in "Greene's Protective
Groups in Organic Synthesis."

o Ester Hydrolysis: For a comprehensive overview of ester hydrolysis conditions, consult
"Comprehensive Organic Transformations: A Guide to Functional Group Prepar

e Pharmacology of Piperazine-Containing Drugs: A thorough review of the diverse biological
activities of piperazine derivatives can be found in various medicinal chemistry journals. A
relevant starting point would be a search on PubMed or Scopus with keywords such as
"piperazine,” "GPCR," and "drug discovery."
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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